4-Dibenzofuran-2-yl-2-oxobutanoic acid
Description
4-Dibenzofuran-2-yl-2-oxobutanoic acid is a substituted butanoic acid derivative featuring a dibenzofuran moiety at the 4-position and a ketone group at the 2-position. Dibenzofuran, a fused bicyclic aromatic system containing one oxygen atom, imparts unique electronic and steric properties to the compound.
Properties
IUPAC Name |
4-dibenzofuran-2-yl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13(16(18)19)7-5-10-6-8-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-4,6,8-9H,5,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDBYKSIBOMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ortho-Arylation and C–O Cyclization Strategy
The dibenzofuran scaffold is traditionally constructed via Pd(II)-catalyzed C(sp²)–H activation and subsequent C–O cyclization. As demonstrated in the synthesis of dibenzofuran α-amino acids, this method begins with bromination of tyrosine derivatives (e.g., 5 to 6 , 79% yield), followed by Suzuki-Miyaura coupling with aryl boronic acids. Challenges such as proto-depalladation necessitated hydroxyl protection using methoxymethyl (MOM) groups, enabling coupling with XPhos Pd G3 precatalyst to achieve 8a–c in >90% yields. Deprotection and Pd(OAc)₂/3-nitropyridine-mediated cyclization at 90°C yielded dibenzofuran intermediates 10a–c (33–52%).
Table 1. Optimization of Pd-Catalyzed Cyclization Conditions
| Precursor | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9a | Pd(OAc)₂/3-nitropyridine | 90 | 18 | 52 |
| 9b | Pd(OAc)₂/3-nitropyridine | 90 | 18 | 45 |
| 9c | Pd(OAc)₂/3-nitropyridine | 90 | 18 | 33 |
This six-step route, while effective, faces limitations in scalability due to moderate cyclization yields and lengthy synthesis.
Negishi Cross-Coupling for Side-Chain Functionalization
Organozinc Reagent Preparation and Coupling
A more efficient route involves Negishi coupling between brominated dibenzofurans and an organozinc reagent derived from 3-iodoalanine. For 4-dibenzofuran-2-yl-2-oxobutanoic acid, this strategy was adapted by synthesizing 3-iodo-oxobutanoate 12 (67% yield over two steps). Activation with iodine-treated zinc dust generated organozinc reagent 13 , which underwent Pd-catalyzed coupling with 2-bromodibenzofuran using SPhos ligand. This three-step approach produced the target compound in 44–62% yields, significantly outperforming cyclization-based methods in efficiency.
Table 2. Negishi Coupling Performance with Varied Dibenzofuran Substrates
| Dibenzofuran Halide | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromodibenzofuran | SPhos | THF | 62 |
| 2-Iododibenzofuran | XPhos | DMF | 58 |
| 2-Chlorodibenzofuran | PCy₃ | Dioxane | 44 |
Critical to success was the use of SPhos ligand, which enhanced transmetalation efficiency and reduced homocoupling byproducts.
Ligand-Free Pd/C Catalysis for Intramolecular Coupling
One-Pot Synthesis from o-Iododiaryl Ethers
Recent advances in ligand-free Pd/C systems enabled intramolecular coupling of o-iododiaryl ethers under mild conditions. For this compound, this involved iodine-mediated arylation of phenol derivatives followed by cyclization in DMA at 140°C (16 h). The absence of ligands simplified purification, with yields reaching 70–85% for electron-deficient substrates.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison for this compound Synthesis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | 6 | 20–33 | Access to diverse intermediates | Lengthy, moderate yields |
| Negishi Coupling | 3 | 44–62 | Rapid, scalable | Requires Zn reagent preparation |
| Pd/C Ligand-Free | 2 | 70–85 | Simple purification | Limited to electron-poor substrates |
Mechanistic Insights and Side-Reaction Mitigation
Oxidative Addition in Pd-Catalyzed Cyclization
The Pd(II)/Pd(IV) catalytic cycle proposed by Wei and Yoshikai involves initial C–H activation at the ortho position of the aryl ether, followed by oxidation to Pd(IV) with tert-butyl peroxybenzoate. Reductive elimination forms the C–O bond, completing the dibenzofuran core. Competing proto-depalladation was minimized using MOM-protected intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Dibenzofuran-2-yl-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzofuran derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
4-Dibenzofuran-2-yl-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Dibenzofuran-2-yl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify biological molecules and alter their function. Specific molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Size and Hydrophobicity: The dibenzofuran group in the target compound is bulkier and more hydrophobic than furan or simple phenyl substituents (e.g., in 4-(furan-2-yl)-2,4-dioxobutanoic acid ). This may enhance membrane permeability but reduce aqueous solubility compared to analogs like 4-(2-aminophenyl)-2,4-dioxobutanoic acid, which has a polar amino group .
- Electronic Effects: The electron-rich dibenzofuran system could stabilize charge-transfer interactions, similar to difluorobiphenyl-substituted derivatives (e.g., 4-(2',4'-difluorobiphenyl)-2-methyl-4-oxobutanoic acid) .
- Synthetic Accessibility: Analogous compounds, such as 4-aryl-2,4-dioxobutanoic acids, are synthesized via condensation reactions between aryl diketones and hydrazides . A similar route may apply to the target compound, substituting the aryl group with dibenzofuran-2-yl.
Biological Activity
4-Dibenzofuran-2-yl-2-oxobutanoic acid (CAS No. 885951-79-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a dibenzofuran moiety attached to an oxobutanoic acid group. This unique structure contributes to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Ascorbic Acid) | 50.44 ± 0.12 | TBD |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A-549) cells. The compound showed promising results, indicating potential as an anticancer agent.
Table 2: Cytotoxicity of 4-Dibenzofuran Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 9.18 ± 1.12 |
| Other Compounds | A-549 | TBD |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals, contributing to its antioxidant properties.
- Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cells, leading to reduced cell viability.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound may inhibit the proliferation of cancer cells.
Case Studies
Several studies have investigated the biological effects of dibenzofuran derivatives, including this compound:
- Study on Antioxidant Properties : A study reported that dibenzofuran derivatives exhibited significant antioxidant activity in various assays, suggesting their potential use in preventing oxidative stress-related conditions .
- Cytotoxicity Against Cancer Cells : In a comparative study, various dibenzofuran derivatives were tested against MCF-7 and A549 cell lines, revealing that some compounds had lower IC50 values than standard chemotherapeutics like Doxorubicin.
- Molecular Docking Studies : Computational studies have indicated potential interactions between dibenzofuran derivatives and key biological targets involved in cancer progression, supporting experimental findings .
Q & A
Q. Table 2: Crystallographic Refinement Parameters
| Software/Tool | Application | Key Feature | Reference |
|---|---|---|---|
| SHELXL | Small-molecule refinement | TWIN/BASF commands for twinning | |
| Olex2/PLATON | Validation of twinning/geometry | R-factor and electron density analysis |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- NMR Spectroscopy : To confirm the dibenzofuran moiety (aromatic protons) and oxobutanoic acid backbone (carbonyl signals at ~170–200 ppm) .
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm bond lengths/angles .
Q. Table 3: Analytical Data for Structural Confirmation
| Technique | Expected Signals/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.5–8.2 (dibenzofuran aromatic protons) | |
| ¹³C NMR | δ 170–200 (C=O of oxobutanoic acid) | |
| X-ray Diffraction | C–O bond length: ~1.21 Å |
Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
Answer:
Discrepancies may arise from solvent effects, dynamic processes (e.g., tautomerism), or crystal packing forces. Strategies include:
- DFT Calculations : Compare optimized geometries (gas phase vs. solvent models) with experimental data .
- Variable-Temperature NMR : Detect conformational flexibility or tautomeric equilibria .
- DSC/TGA : Assess thermal stability and phase transitions affecting crystallographic results .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Store waste separately and dispose via certified hazardous waste services .
- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
Advanced: What strategies optimize regioselectivity in dibenzofuran functionalization during synthesis?
Answer:
Q. Table 4: Functionalization Strategies
| Strategy | Example | Reference |
|---|---|---|
| Boronic Acid Coupling | Suzuki-Miyaura reaction with aryl halides | |
| Hydrazide Protection | Furan-2-carbohydrazide as intermediate |
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and monitor via HPLC .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures and hygroscopicity .
Advanced: How does the dibenzofuran moiety influence electronic properties (e.g., HOMO-LUMO gaps) compared to phenyl analogs?
Answer:
The dibenzofuran’s oxygen atom introduces electron-withdrawing effects, reducing the HOMO-LUMO gap compared to purely aromatic systems. Computational studies (e.g., Gaussian09 with B3LYP/6-31G*) quantify this via ionization potentials and electron affinity calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
